molecular formula C15H12F3NO3 B1400440 Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate CAS No. 1251844-88-8

Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate

Cat. No. B1400440
M. Wt: 311.25 g/mol
InChI Key: FYFTWZIUPVOHFJ-UHFFFAOYSA-N
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Patent
US08415378B2

Procedure details

To a solution of methyl 2-chloroisonicotinate (4.80 g, 28 mmol) and Pd(PPh3)4 (0.647 g, 0.56 mmol) in tetrahydrofuran (50 mL) under nitrogen in a dried flask was added a freshly prepared solution of (4-(trifluoromethoxy)benzyl)zinc(II) bromide (12.56 g, 39.20 mmol) in tetrahydrofuran (90 mL). The resulting bright yellow mixture was heated to 60° C. for 2 h 30 min, then cooled to room temperature. The reaction was quenched by the addition of 10% aqueous NH4Cl. It was diluted with ethyl acetate. After phase separation, the organic layer was washed with brine, dried over MgSO4 and evaporated. The residue was suspended in 50 mL MTBE and sonicated, then the yellow insolubles were filtered off and washed with MTBE. The volume of the filtrate was increased to ca. 150 mL, then 5 mL MeOH was added, followed by hydrogen chloride (4 M in dioxane) (7.00 mL, 28.00 mmol). A colorless precipitate formed, which then dissolved again. The solvents were evaporated. The residue was dissolved in ca. 15 mL DCM and then MTBE and heptanes were added. An oil had formed that was triturated and after a few minutes a solid started to form. It was sonicated and then stirred at room temperature for 20 min. The formed solid was collected and washed with MTBE and dried. The solid was dissolved in DCM and washed with 10% K2CO3. After phase separation, the aqueous layer was extracted with DCM. The combined organic layers were dried over MgSO4 and evaporated. Methyl 2-(4-(trifluoromethoxy)benzyl)isonicotinate (8.04 g, 92%) was isolated as a pale yellow oil. 1H NMR (400 MHz, cdcl3) δ 3.93 (s, 3H), 4.22 (s, 2H), 7.11-7.17 (m, 2H), 7.24-7.31 (m, 2H), 7.67-7.72 (m, 2H), 8.68-8.72 (m, 1H). MS m/z 312 (M+H)+
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
(4-(trifluoromethoxy)benzyl)zinc(II) bromide
Quantity
12.56 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
0.647 g
Type
catalyst
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=1)[C:5]([O:7][CH3:8])=[O:6].[Br-].[F:13][C:14]([F:25])([F:24])[O:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][Zn+])=[CH:18][CH:17]=1.Cl>O1CCCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[F:13][C:14]([F:24])([F:25])[O:15][C:16]1[CH:23]=[CH:22][C:19]([CH2:20][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][N:11]=2)[C:5]([O:7][CH3:8])=[O:6])=[CH:18][CH:17]=1 |f:1.2,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OC)C=CN1
Name
(4-(trifluoromethoxy)benzyl)zinc(II) bromide
Quantity
12.56 g
Type
reactant
Smiles
[Br-].FC(OC1=CC=C(C[Zn+])C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
90 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0.647 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of 10% aqueous NH4Cl
ADDITION
Type
ADDITION
Details
It was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After phase separation
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
the yellow insolubles were filtered off
WASH
Type
WASH
Details
washed with MTBE
TEMPERATURE
Type
TEMPERATURE
Details
The volume of the filtrate was increased to ca. 150 mL
ADDITION
Type
ADDITION
Details
5 mL MeOH was added
CUSTOM
Type
CUSTOM
Details
A colorless precipitate formed
DISSOLUTION
Type
DISSOLUTION
Details
which then dissolved again
CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ca. 15 mL DCM
ADDITION
Type
ADDITION
Details
MTBE and heptanes were added
CUSTOM
Type
CUSTOM
Details
An oil had formed
CUSTOM
Type
CUSTOM
Details
that was triturated and after a few minutes a solid
CUSTOM
Type
CUSTOM
Details
to form
CUSTOM
Type
CUSTOM
Details
It was sonicated
CUSTOM
Type
CUSTOM
Details
The formed solid was collected
WASH
Type
WASH
Details
washed with MTBE
CUSTOM
Type
CUSTOM
Details
dried
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in DCM
WASH
Type
WASH
Details
washed with 10% K2CO3
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC(OC1=CC=C(CC=2C=C(C(=O)OC)C=CN2)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.04 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.